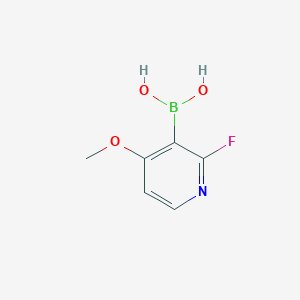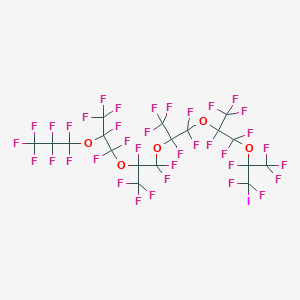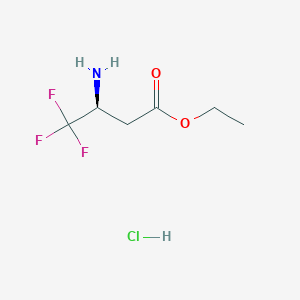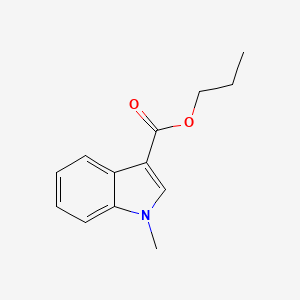
3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane, also known as PFBI, is a synthetic compound . It has the CAS Number: 885275-78-5 and a molecular weight of 290.43 . The IUPAC name for this compound is 3-chloro-1,1,1,3-tetrafluoro-4-iodobutane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 . The InChI key is AOHABRULNQCPNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.43 . It is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Environmental Degradation and Remediation
Microbial Degradation
Studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of PFAS and their transformation into perfluorocarboxylic acids (PFCAs) and sulfonic acids (PFSAs), implicating pathways that might be relevant for substances like 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane. These degradation processes are crucial for understanding the environmental persistence and potential remediation strategies for PFAS compounds (Liu & Avendaño, 2013).
Human Exposure and Health Risks
Exposure through Drinking Water
Research on human exposure to PFAS through drinking water underscores the widespread presence of these substances and their derivatives in water sources. This body of work is pertinent for assessing the exposure risks associated with PFAS, including potential analogs and derivatives of this compound, emphasizing the need for effective water treatment technologies (Domingo & Nadal, 2019).
Novel Treatment Technologies
Advancements in PFAS Treatment
Investigations into novel treatment technologies for PFAS compounds, including adsorption, sonochemistry, bioremediation, and photolysis, offer insights into potential methodologies for removing or degrading PFAS-related substances from the environment. These studies provide a foundation for developing treatment solutions for a wide range of PFAS, potentially applicable to compounds like this compound (Kucharzyk et al., 2017).
Environmental Monitoring and Risk Assessment
Emerging PFAS in the Aquatic Environment
Reviews of emerging PFAS in aquatic environments, including the detection methodologies and the environmental fate of these compounds, are crucial for understanding the distribution and impact of PFAS. This research supports ongoing monitoring and risk assessment efforts for PFAS compounds, contributing to a more comprehensive understanding of their ecological and health impacts (Xiao, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoro-4-iodobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHABRULNQCPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)(F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF4I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663077 |
Source


|
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-78-5 |
Source


|
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)












